2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRJKCSMDRWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane to introduce the carbonyl group . The azetidine ring is then formed through cyclization reactions, often using azetidinone intermediates . Finally, the triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the carbonyl group can produce adamantane alcohols .
Scientific Research Applications
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The azetidine and triazole rings can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Containing Derivatives
- Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e in ): These analogs feature triazole-linked thiazole and benzoimidazole groups. Unlike the adamantane-carbonyl-azetidine moiety, their substituents (e.g., fluorophenyl, bromophenyl) enhance electronic diversity but lack the steric bulk of adamantane. Biological Activity: Demonstrated carbonic anhydrase-II (CA-II) inhibition via molecular docking, with substituents influencing binding poses . The adamantane-containing compound may exhibit stronger hydrophobic interactions in enzyme pockets due to its rigid, bulky structure.
- 1H-1,2,3-Triazole analogs (): Synthesized via aqueous-phase click chemistry, these compounds prioritize solubility. The adamantane derivative’s lipophilicity could improve blood-brain barrier penetration but may reduce aqueous solubility. Activity: CA-II inhibitory IC₅₀ values for simple triazoles range from 0.12–1.34 µM .
Adamantane-Based Azole Derivatives
- 3-Azolyl-1-adamantanecarboxylic acids (): Synthesized from 3-bromo-1-adamantanecarboxylic acid and azoles (pyrazole, imidazole), these derivatives serve as ligands for metal-organic frameworks (MOFs). The carbonyl bridge may also enhance conformational flexibility compared to direct adamantane-azole bonds .
Physicochemical and Pharmacokinetic Properties
Research Implications and Limitations
- Advantages :
- The adamantane group may confer superior metabolic stability compared to aryl-substituted triazoles.
- The azetidine ring’s strain could enhance reactivity in coordination chemistry or enzymatic interactions.
- Limitations: No direct biological data (e.g., IC₅₀, binding constants) are available for the target compound, necessitating further experimental validation. Synthetic complexity may limit scalability compared to simpler triazole analogs.
Biological Activity
The compound 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole includes an adamantane moiety, which is known for its unique three-dimensional structure that can enhance the binding affinity of compounds to biological targets. The triazole ring is significant in medicinal chemistry for its role in enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1795300-49-0 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For example, studies have shown that triazole-containing compounds can effectively inhibit the growth of various bacterial strains. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin and streptomycin .
Anticancer Potential
The incorporation of the azetidine and triazole moieties in the structure of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole suggests potential anticancer activity. Triazoles have been reported to act as telomerase inhibitors, which can affect tumor growth by inducing cellular senescence . The compound's effectiveness in inhibiting cancer cell proliferation is currently under investigation.
The mechanism by which 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Interactions : The presence of hydrogen bond donors and acceptors within the triazole ring enhances interactions with biological macromolecules, potentially leading to increased potency against various pathogens.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole exhibited MIC values ranging from 0.008 to 0.06 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis.
Study 2: Anticancer Activity
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as KB and Hep-G2. The cytotoxic analysis revealed moderate to good cytotoxic activities against these lines when combined with other chemotherapeutic agents . Further investigations are needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
